molecular formula C16H21N5OS B5490570 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5490570
M. Wt: 331.4 g/mol
InChI Key: IGZKXHOSGMQYQG-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiadiazole Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: Finally, the benzylpiperazine and thiadiazole moieties are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions could target the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The thiadiazole ring might contribute to binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: can be compared with other piperazine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific combination of the piperazine and thiadiazole rings, which might confer unique biological activities or chemical properties not observed in other similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-13-18-19-16(23-13)17-15(22)12-21-9-7-20(8-10-21)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXHOSGMQYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323128
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

889602-41-9
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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